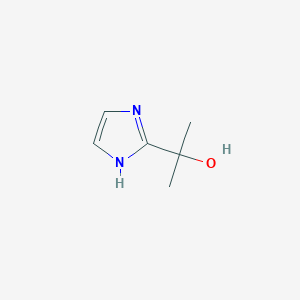
2-(1H-imidazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-(1H-imidazol-2-yl)propan-2-ol is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can act as both a base and an acid, allowing them to interact with a wide range of biological targets. This broad reactivity may contribute to the wide range of biological activities exhibited by imidazole derivatives .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple biochemical pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they likely have multiple molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups of the imidazole compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(1H-imidazol-2-yl)propan-2-ol typically involves chemical reactions that incorporate imidazole and other reagents. One common method involves the reaction of imidazole with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial production methods for this compound may involve large-scale chemical synthesis using similar reaction pathways but with enhanced efficiency and scalability. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
2-(1H-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives[3][3].
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield imidazole-2-carboxylic acid, while reduction can produce imidazole-2-methanol .
Scientific Research Applications
2-(1H-imidazol-2-yl)propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its imidazole ring structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory activities. Researchers are also exploring its role as a ligand in coordination chemistry and its potential use in drug delivery systems .
Comparison with Similar Compounds
2-(1H-imidazol-2-yl)propan-2-ol can be compared to other imidazole derivatives, such as imidazole-2-carboxylic acid and imidazole-2-methanol. While these compounds share a common imidazole core, they differ in their functional groups and chemical properties. For example, imidazole-2-carboxylic acid has a carboxyl group, making it more acidic, while imidazole-2-methanol has a hydroxyl group, influencing its solubility and reactivity .
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a secondary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJVIFSBZSJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
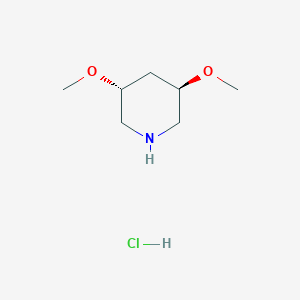
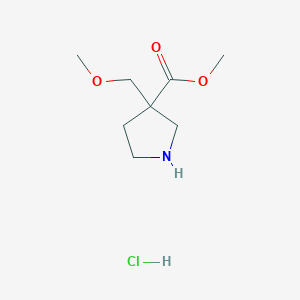
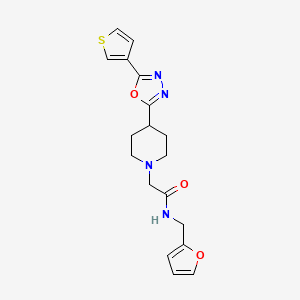
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
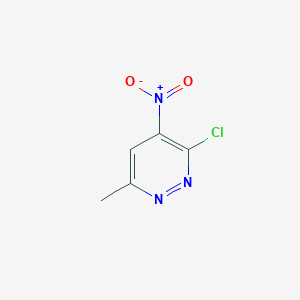
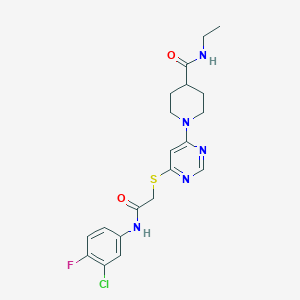
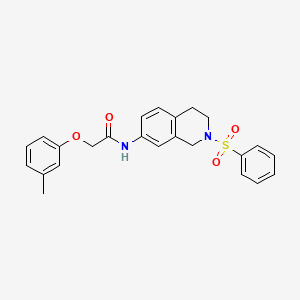
![propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
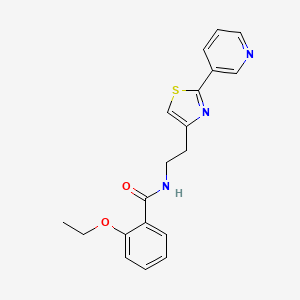
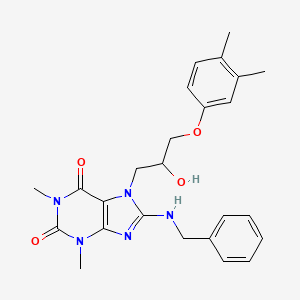
![3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2405656.png)

